Methyl 4-{[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)carbamoyl]amino}benzoate
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Overview
Description
Methyl 4-{[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)carbamoyl]amino}benzoate is a complex organic compound that belongs to the class of benzotriazine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)carbamoyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 4-oxo-3,4-dihydro-1,2,3-benzotriazine-6-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then esterified with methanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazine ring, where nucleophiles like amines or thiols replace specific substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzotriazine derivatives.
Scientific Research Applications
Methyl 4-{[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)carbamoyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)carbamoyl]amino}benzoate: shares structural similarities with other benzotriazine derivatives such as:
Uniqueness
This compound: is unique due to its specific ester and amide functional groups, which confer distinct chemical properties and biological activities compared to other benzotriazine derivatives.
Properties
Molecular Formula |
C16H13N5O4 |
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Molecular Weight |
339.31 g/mol |
IUPAC Name |
methyl 4-[(4-oxo-3H-1,2,3-benzotriazin-6-yl)carbamoylamino]benzoate |
InChI |
InChI=1S/C16H13N5O4/c1-25-15(23)9-2-4-10(5-3-9)17-16(24)18-11-6-7-13-12(8-11)14(22)20-21-19-13/h2-8H,1H3,(H2,17,18,24)(H,19,20,22) |
InChI Key |
OEOYCGXLZGCPQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=NNC3=O |
Origin of Product |
United States |
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